

# L-365,260 Technical Support Center: In Vitro Experimentation Guide

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## Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of L-365,260 stock solutions for in vitro experiments.

## Frequently Asked Questions (FAQs)

Q1: What is L-365,260 and what is its primary mechanism of action?

L-365,260 is a potent and selective non-peptide antagonist of the cholecystikinin receptor 2 (CCK2), also known as the CCK-B receptor.<sup>[1][2]</sup> It exhibits high affinity for CCK2 receptors in the brain and gastrin receptors in the stomach, with significantly lower affinity for the CCK1 (CCK-A) receptor subtype.<sup>[2]</sup> Its primary mechanism of action is to competitively block the binding of agonists like cholecystikinin (CCK) and gastrin to the CCK2 receptor, thereby inhibiting downstream signaling pathways.<sup>[2][3]</sup>

Q2: What are the recommended solvents for preparing L-365,260 stock solutions?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing L-365,260 stock solutions for in vitro use.

Q3: What is the solubility of L-365,260 in common laboratory solvents?

L-365,260 exhibits good solubility in DMSO and ethanol. For specific solubility data, please refer to the quantitative data table below.

Q4: How should L-365,260 be stored?

Proper storage is crucial to maintain the stability and activity of L-365,260. The solid powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to desiccate the solid form.

## Quantitative Data Summary

Parameter	Value	Reference
Molecular Weight	398.46 g/mol	
Purity	≥98% (HPLC)	
Max Solubility in DMSO	100 mg/mL (250.97 mM)	[4]
Max Solubility in Ethanol	39.85 mg/mL (100 mM)	
IC50 at CCK2 Receptors	2 nM	
IC50 at CCK1 Receptors	280 nM	
Ki for Gastrin Receptors	1.9 nM	[2]
Ki for Brain CCK-B Receptors	2.0 nM	[2]

## Experimental Protocols

### Preparation of a 10 mM L-365,260 Stock Solution in DMSO

Materials:

- L-365,260 powder (purity ≥98%)
- Anhydrous/molecular sieve-dried DMSO
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance

- Calibrated micropipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional, but recommended for high concentrations)[4]

#### Procedure:

- Pre-weighing Preparation: Allow the L-365,260 vial to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Carefully weigh out the desired amount of L-365,260 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of L-365,260 (Molecular Weight = 398.46 g/mol ).
- Dissolution: Add the weighed L-365,260 powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For higher concentrations, sonication in an ultrasonic bath may be necessary to ensure complete dissolution.[4]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). [4]

## Troubleshooting Guide

Problem 1: L-365,260 powder will not fully dissolve in the solvent.

- Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity (e.g., contains water).
- Solution:
  - Gently warm the solution to 37°C and vortex again.

- Use an ultrasonic bath to aid in dissolution.<sup>[4]</sup>
- Ensure you are using anhydrous DMSO.
- If the issue persists, consider preparing a slightly lower concentration stock solution.

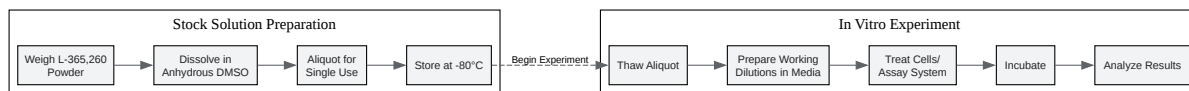
Problem 2: Precipitate forms in the stock solution after freezing and thawing.

- Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.
- Solution:
  - Warm the vial to room temperature or 37°C.
  - Vortex the solution thoroughly to redissolve the precipitate.
  - Centrifuge the vial briefly to collect the solution at the bottom.
  - To avoid this issue, it is highly recommended to prepare single-use aliquots.

Problem 3: Inconsistent or unexpected results in the in vitro assay.

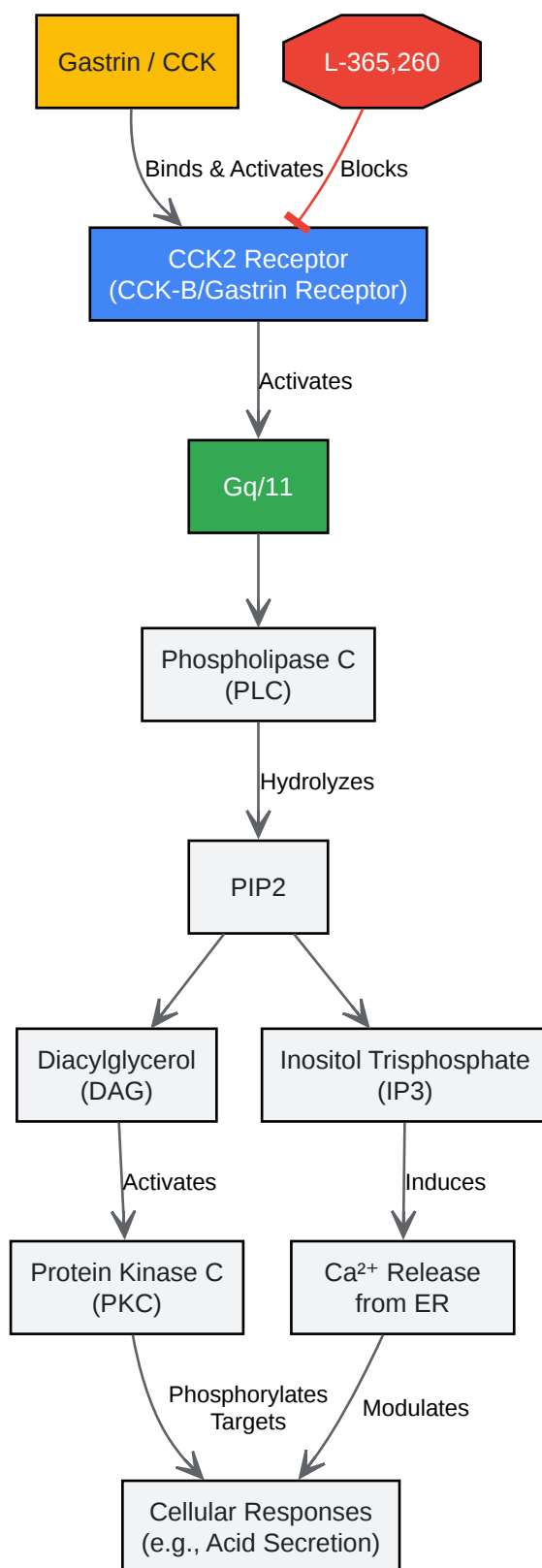
- Possible Cause: The L-365,260 may have degraded due to improper storage or multiple freeze-thaw cycles. The final concentration in the assay media may be incorrect.
- Solution:
  - Use a fresh aliquot of the stock solution for your experiment.
  - When diluting the stock solution into aqueous assay media, ensure the final concentration of DMSO is low (typically <0.5%) and does not affect the cells or assay components.
  - Perform a serial dilution of the stock solution to verify the dose-response relationship in your assay.
  - Confirm the purity and identity of your L-365,260 with the supplier's certificate of analysis.

## Visualizations



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Experimental workflow for using L-365,260.



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CCK2 receptor signaling pathway antagonized by L-365,260.

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